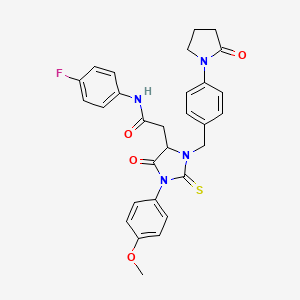
C29H27FN4O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of Lapatinib, a medication used in the treatment of breast cancer and other solid tumors. It functions as a dual tyrosine kinase inhibitor, interrupting the HER2/neu and epidermal growth factor receptor (EGFR) pathways .
Méthodes De Préparation
The synthesis of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves several steps. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: This step involves the reaction of the quinazoline core with a furan derivative.
Attachment of the fluorobenzyl group: This is done through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: It is used in the development of cancer treatments, particularly for HER2-positive breast cancer.
Industry: The compound is used in the pharmaceutical industry for the synthesis of related drugs and as a quality control standard
Mécanisme D'action
The mechanism of action of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves the inhibition of tyrosine kinases. It binds to the ATP-binding site of the HER2/neu and EGFR receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine include:
Lapatinib: The parent compound, which also inhibits HER2/neu and EGFR pathways.
Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: Similar to Erlotinib, it targets the EGFR pathway.
The uniqueness of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine lies in its specific modifications, which may enhance its efficacy and reduce side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C29H27FN4O4S |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C29H27FN4O4S/c1-38-24-14-12-23(13-15-24)34-28(37)25(17-26(35)31-21-8-6-20(30)7-9-21)33(29(34)39)18-19-4-10-22(11-5-19)32-16-2-3-27(32)36/h4-15,25H,2-3,16-18H2,1H3,(H,31,35) |
Clé InChI |
QSVBDZKQTALMJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)N4CCCC4=O)CC(=O)NC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


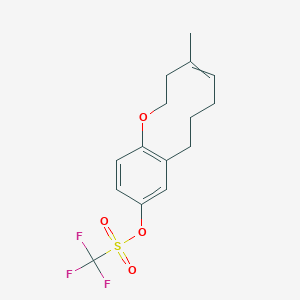
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
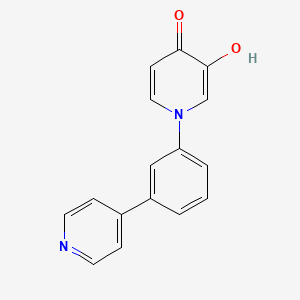

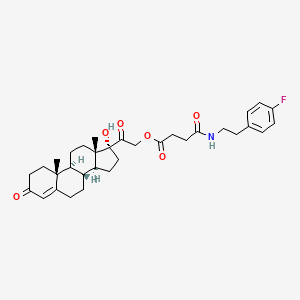
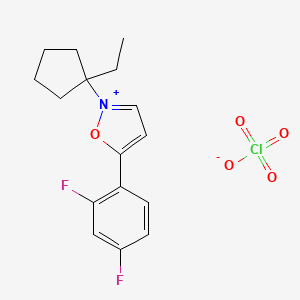
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
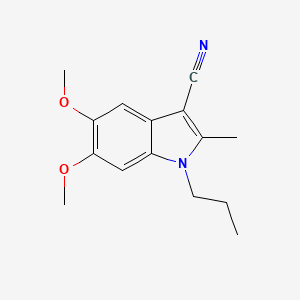
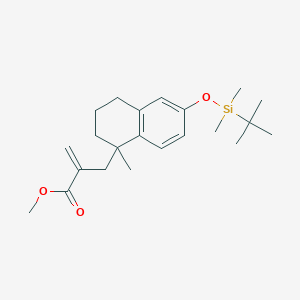

methanone](/img/structure/B12636667.png)
